molecular formula C11H15NO B1330279 3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one CAS No. 6311-86-0

3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one

Cat. No. B1330279
CAS RN: 6311-86-0
M. Wt: 177.24 g/mol
InChI Key: LHLKBBIYRNFVSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, “3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one”, involves the use of 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid through addition, oximization, and esterification reactions . The reaction conditions are moderate and the yield is high .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by IR, 1H NMR, 13C NMR, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include addition, oximization, and esterification . The target compounds were evaluated for their antifungal activity against two plant pathogens by the mycelium growth rate method .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3,3-dimethyl-1-(pyridin-3-yl)butan-1-one”, include a molecular weight of 177.25, a storage temperature at room temperature, and a physical form as a liquid .

Safety And Hazards

The safety and hazards of a similar compound, “3,3-dimethyl-1-(pyridin-3-yl)butan-1-one”, include hazard statements H315, H319, H335, and various precautionary statements .

Future Directions

The future directions for research on similar compounds include the synthesis of novel derivatives and evaluation of their antifungal activity . This could potentially lead to the development of new antifungal agents.

properties

IUPAC Name

3,3-dimethyl-1-pyridin-4-ylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)10(13)8-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLKBBIYRNFVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285690
Record name 3,3-dimethyl-1-(pyridin-4-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(pyridin-4-yl)butan-2-one

CAS RN

6311-86-0
Record name NSC42640
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3-dimethyl-1-(pyridin-4-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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